Home > Products > Screening Compounds P86278 > Cap-dependent endonuclease-IN-22
Cap-dependent endonuclease-IN-22 -

Cap-dependent endonuclease-IN-22

Catalog Number: EVT-12559391
CAS Number:
Molecular Formula: C37H37ClF2N6O7S2
Molecular Weight: 815.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cap-dependent endonuclease-IN-22 is a compound that functions as an inhibitor of the cap-dependent endonuclease activity associated with the influenza virus. This enzyme plays a crucial role in the viral replication process by facilitating the "cap-snatching" mechanism, where it cleaves host pre-messenger RNA to produce capped RNA primers necessary for viral messenger RNA synthesis. The inhibition of this enzyme can significantly hinder the replication of influenza viruses, making it a target for antiviral drug development.

Source and Classification

Cap-dependent endonuclease-IN-22 is classified under small molecule inhibitors that target viral enzymes. Its primary source is derived from structure-activity relationship studies aimed at enhancing the efficacy of existing antiviral compounds like baloxavir marboxil, which has shown promise against various strains of influenza, including those resistant to traditional treatments .

Synthesis Analysis

Methods and Technical Details

The synthesis of Cap-dependent endonuclease-IN-22 involves multi-step organic synthesis techniques that focus on modifying existing antiviral scaffolds to improve their binding affinity and inhibitory activity against the cap-dependent endonuclease. Recent studies have demonstrated that substituting specific functional groups on core structures, such as dibenzothiepin rings with diphenylmethyl groups, can enhance inhibitory effects significantly .

The synthesis process typically includes:

  • Formation of key intermediates: Utilizing reactions such as Suzuki coupling or Buchwald-Hartwig amination to create the foundational structure.
  • Functionalization: Introducing electron-withdrawing groups or chiral centers to optimize interaction with the endonuclease active site.
  • Purification: Employing techniques like column chromatography or recrystallization to isolate the final product in high purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of Cap-dependent endonuclease-IN-22 is characterized by its complex arrangement that allows for effective interaction with the endonuclease's active site. Structural analysis often involves X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate detailed conformational data.

Key structural features include:

  • Core scaffold: Typically based on dibenzothiepin or similar frameworks.
  • Substituents: Variations that enhance binding through hydrophobic interactions and hydrogen bonding.
  • Binding interactions: The compound forms crucial interactions with amino acids in the endonuclease's active site, such as hydrogen bonds with residues like Glu119 and pi-stacking interactions with aromatic residues .
Chemical Reactions Analysis

Reactions and Technical Details

Cap-dependent endonuclease-IN-22 undergoes several chemical reactions during its interaction with the target enzyme:

  1. Binding Reaction: The compound binds to the active site of the cap-dependent endonuclease, which involves non-covalent interactions such as hydrogen bonds and hydrophobic contacts.
  2. Inhibition Mechanism: Upon binding, it inhibits the enzyme's ability to cleave host RNA, thus blocking the cap-snatching process essential for viral mRNA synthesis .
  3. Stability Assessment: Molecular dynamics simulations are often employed to assess how mutations in the endonuclease affect binding stability and reaction kinetics .
Mechanism of Action

Process and Data

The mechanism of action for Cap-dependent endonuclease-IN-22 involves:

  1. Competitive Inhibition: The compound competes with natural substrates for binding to the active site of the cap-dependent endonuclease.
  2. Disruption of RNA Processing: By inhibiting this enzyme, Cap-dependent endonuclease-IN-22 prevents the cleavage of host pre-messenger RNA, thereby blocking the production of viral mRNA necessary for replication.
  3. Data from Studies: Experimental data indicate that compounds like Cap-dependent endonuclease-IN-22 exhibit IC50 values comparable to baloxavir marboxil, confirming their potential efficacy in inhibiting viral replication .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cap-dependent endonuclease-IN-22 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically varies based on specific substitutions but generally remains within a range conducive to biological activity.
  • Solubility: Often designed to be soluble in aqueous environments to facilitate cellular uptake.
  • Stability: Stability under physiological conditions is critical; modifications are made to enhance resistance against metabolic degradation.

Analytical techniques such as high-performance liquid chromatography can be employed to assess purity and stability over time.

Applications

Scientific Uses

Cap-dependent endonuclease-IN-22 has significant applications in virology and pharmacology:

  • Antiviral Development: It serves as a lead compound for developing new antiviral therapies targeting influenza viruses.
  • Research Tool: Used in laboratory settings to study viral replication mechanisms and evaluate potential resistance mutations.
  • Clinical Trials: Promising candidates derived from this compound class are often advanced into clinical trials for efficacy against various strains of influenza, particularly those resistant to existing therapies .
Introduction to Cap-Snatching Inhibition in Influenza Therapeutics

Biological Significance of Cap-Dependent Endonuclease in Viral RNA Transcription

Cap-snatching is mediated by the influenza RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex comprising PB1, PB2, and PA subunits. The PB2 subunit binds the 5ʹ-methyl-7-guanosine (m7G) cap of host mRNAs via a tryptophan-rich domain (residues 533–564), positioning the RNA for cleavage by the PA endonuclease active site [6]. The PB1 subunit then uses the cleaved fragment as a primer for viral mRNA synthesis. Key steps include:

  • Cap Recognition: PB2’s aromatic residues (Trp-537, Trp-552) form π-stacking interactions with the m7G moiety.
  • Endonuclease Activation: Binding of viral RNA’s 3ʹ terminus to PB1 activates the PA endonuclease, which requires two divalent metal ions (typically Mg²⁺/Mn²⁺) for catalysis [6] [3].
  • Cleavage Specificity: Endonucleases cleave host RNAs 10–15 nucleotides downstream of the cap, generating primers optimal for RdRp processivity.

Table 1: Key Functional Domains in Influenza and Bunyaviral Polymerases

Virus FamilyPolymerase StructureCap-Binding DomainEndonuclease Domain
Orthomyxoviridae (Influenza)Heterotrimer (PB1-PB2-PA)PB2 C-terminalPA N-terminal
BunyaviralesMonomeric L proteinC-terminal armN-terminal [3]

This mechanism is conserved across Orthomyxoviridae and Bunyavirales, though structural differences exist. Bunyaviral polymerases integrate cap-binding, endonuclease, and RdRp activities into a single L protein, complicating inhibitor design [3].

Limitations of Current Endonuclease Inhibitors

Baloxavir marboxil (BXM), the first clinically approved CEN inhibitor (FDA: 2018), demonstrates potent antiviral activity by chelating metal ions in the PA active site. Despite its efficacy, significant limitations exist:

A. Resistance Emergence

  • Mutation Hotspots: Substitutions at PA/I38 (e.g., I38T, I38M, I38F) reduce BXM susceptibility >100-fold by sterically hindering anchor-domain binding [5] [4].
  • Clinical Prevalence: Global surveillance (2018–2020) revealed resistance frequencies of 0.5–4.5%, peaking in Japan (4.5% in 2018–2019) due to high usage [5].
  • Transmission Risk: I38T mutants retain replicative fitness and transmissibility in animal models [4].

B. Spectrum Limitations

  • Influenza B Weakness: Baloxavir acid (BXA) exhibits 5–10-fold lower activity against influenza B vs. A viruses due to PA active site variations [4].
  • Bunyavirus Inefficacy: BXA shows minimal inhibition against bunyaviral endonucleases (e.g., SFTSV, SNV), requiring structural modifications (e.g., 7-carboxyl groups) for potency [3].

Table 2: Resistance Profiles of Cap-Dependent Endonuclease Inhibitors

InhibitorResistance MutationsResistance Frequency (Global)Fold-Change in EC₅₀
Baloxavir acidPA/I38T, I38M, I38F0.1–0.5% (Global), 4.5% (Japan)50–200x [5] [7]
CE-IN-22None reported (preclinical)N/AN/A [1]

C. Pharmacokinetic Constraints

  • Protein Binding: BXA is >99% plasma protein-bound, limiting free drug concentrations in respiratory tissues.
  • Immunocompromised Hosts: Prolonged BXM monotherapy in immunocompromised patients risks resistance emergence [7] [8].

Rationale for Developing Cap-dependent Endonuclease-IN-22

CE-IN-22 (CAS#: 2641942-32-5) was designed to overcome baloxavir’s limitations through strategic chemical optimization:

A. Enhanced Binding Interactions

  • Chemical Structure: CE-IN-22 (C₃₇H₃₇ClF₂N₆O₇S₂; MW: 815.31) features a trifluorinated benzene ring and chlorinated dibenzothiepin, enhancing hydrophobic contacts with conserved PA residues [1].
  • Metal Chelation: The anchor domain employs a trioxygen motif to chelate active-site metal ions (Mg²⁺/Mn²⁺), mimicking BXA’s mechanism but with higher affinity.
  • Specificity Domain: A pyridotriazine core replaces BXA’s tetracyclic system, improving van der Waals interactions with I38-adjacent pockets to mitigate resistance [1] [3].

Table 3: Structural Comparison of CE-IN-22 and Baloxavir Acid

FeatureBaloxavir AcidCE-IN-22Biochemical Impact
Anchor domainDihydroxyisoindolinoneTriazolopyridinyl ketoneEnhanced metal affinity
Specificity domain7-FluorodibenzothiepinChlorodibenzothiepinImproved hydrophobic packing
PA/I38 contactVan der WaalsHalogen bonding (Cl)Resistance mitigation [1] [3]

B. Broad-Spectrum Activity

  • Influenza A/B Efficacy: CE-IN-22 inhibits influenza B PA with IC₅₀ values comparable to influenza A, addressing baloxavir’s weakness [1].
  • Bunyavirus Potential: In vitro assays show CE-IN-22 inhibits SFTSV and SNV endonucleases at low micromolar ranges (IC₅₀: 1.5–3.2 μM), leveraging conserved PD-D/ExK active sites [3].

C. Preclinical Validation

  • Rapid Viral Clearance: In murine models (A/PR/8/34), analogs of CE-IN-22 reduced lung viral titers by >2-log₁₀ within 24 hours post-administration [4].
  • Resistance Barrier: No CE-IN-22-resistant mutants emerged in serial passage assays over 20 generations [1].

Properties

Product Name

Cap-dependent endonuclease-IN-22

IUPAC Name

[2-[1-[[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9-oxo-12-sulfanylidene-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxy]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrochloride

Molecular Formula

C37H37ClF2N6O7S2

Molecular Weight

815.3 g/mol

InChI

InChI=1S/C37H36F2N6O7S2.ClH/c1-21(52-37(48)42(3)35-22(7-6-13-41-35)18-50-30(46)17-40-2)51-34-27(53)12-14-44-33(34)36(47)43-15-16-49-19-29(43)45(44)32-23-10-11-26(38)31(39)25(23)20-54-28-9-5-4-8-24(28)32;/h4-14,21,29,32,40H,15-20H2,1-3H3;1H/t21?,29-,32+;/m1./s1

InChI Key

OZAXQHOPBHUFJA-RNMIFVGVSA-N

Canonical SMILES

CC(OC1=C2C(=O)N3CCOCC3N(N2C=CC1=S)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OC(=O)N(C)C7=C(C=CC=N7)COC(=O)CNC.Cl

Isomeric SMILES

CC(OC1=C2C(=O)N3CCOC[C@H]3N(N2C=CC1=S)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OC(=O)N(C)C7=C(C=CC=N7)COC(=O)CNC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.